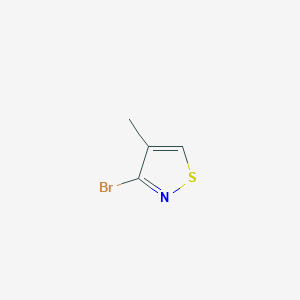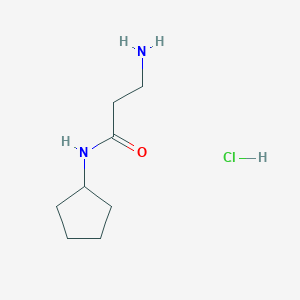![molecular formula C8H17ClFNO B1441121 3-[(2-Fluoroethoxy)methyl]piperidine hydrochloride CAS No. 1220028-37-4](/img/structure/B1441121.png)
3-[(2-Fluoroethoxy)methyl]piperidine hydrochloride
Vue d'ensemble
Description
“3-[(2-Fluoroethoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C8H17ClFNO . It is used in the synthesis of various pharmaceuticals .
Synthesis Analysis
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “3-[(2-Fluoroethoxy)methyl]piperidine hydrochloride” consists of 8 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom . The average mass of the molecule is 197.678 Da .Applications De Recherche Scientifique
Chemical Properties and Analysis
- Paroxetine hydrochloride, a derivative similar in structure to 3-[(2-Fluoroethoxy)methyl]piperidine hydrochloride, is a selective serotonin reuptake inhibitor with detailed documentation of its physicochemical properties and analytical methods, including spectroscopic data and chromatographic analysis of pharmaceutical and biological samples (Germann et al., 2013).
Molecular Stability and Impurity Analysis
- Spectral characterization of degradation impurities in paroxetine hydrochloride hemihydrate, a related compound, was conducted using gradient reversed-phase high-performance liquid chromatography, enriching and isolating impurities to understand their composition and behavior under stressed conditions (Munigela et al., 2008).
Crystal Structure Analysis
- The study of the crystal structure of related compounds like Paliperidonium nitrate and other trifluoromethyl-substituted piperidines has provided insights into molecular conformations and interactions, highlighting how molecules connect to form three-dimensional networks through hydrogen bonds and other interactions (Ge & Luo, 2012), (Li et al., 2005).
Sensor Development
- The synthesis of new water-soluble hydrazide-based fluorescent probes incorporating piperidine structures demonstrated highly sensitive and selective optical signaling for detecting ions like Cu2+ and Hg2+ in aqueous solutions, showcasing the application of such compounds in sensor technology (Wang et al., 2014).
Molecular Design and Synthesis
- The integration of piperidine units into molecular designs for synthetic bacteriochlorins revealed the potential for tailoring near-infrared absorbers, offering a platform for creating molecules with customized spectral properties and polarity (Reddy et al., 2013).
- Asymmetric synthesis methods have been developed for 2,3,6-trisubstituted piperidines, underlining the relevance of piperidine structures in the creation of biologically significant compounds (Salgado et al., 2019).
Propriétés
IUPAC Name |
3-(2-fluoroethoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO.ClH/c9-3-5-11-7-8-2-1-4-10-6-8;/h8,10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRINHLWHGNGMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCCF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Fluoroethoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441041.png)


![4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441044.png)
![3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441045.png)
![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441047.png)



![2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid](/img/structure/B1441056.png)

![2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1441059.png)
